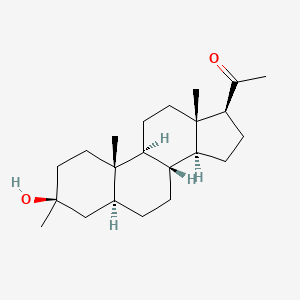
3-epi-Ganaxolone
概要
説明
3-epi-Ganaxolone is a synthetic neuroactive steroid and a stereoisomer of Ganaxolone. It is structurally related to allopregnanolone, a naturally occurring neurosteroid. This compound is known for its potential therapeutic effects, particularly in the treatment of epilepsy and other neurological disorders. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ganaxolone involves several steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Epimerization: Conversion of the hydroxyl group at the 3-position to its epimeric form.
Methylation: Introduction of a methyl group at the 3-beta position to enhance oral bioavailability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce double bonds and introduce specific functional groups.
Chromatographic Purification: To isolate and purify the desired stereoisomer.
Crystallization: To obtain the final product in a pure crystalline form.
化学反応の分析
Types of Reactions: 3-epi-Ganaxolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and epimerized derivatives of the parent steroid compound .
科学的研究の応用
3-epi-Ganaxolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of stereochemistry on neuroactive steroids.
Biology: Investigated for its role in modulating GABA-A receptor activity and its effects on neuronal excitability.
Medicine: Explored as a potential treatment for epilepsy, anxiety, and other neurological disorders.
Industry: Utilized in the development of new neuroactive steroids with improved therapeutic profiles.
作用機序
3-epi-Ganaxolone exerts its effects by modulating the activity of GABA-A receptors in the central nervous system. It binds to a specific site on the receptor, distinct from the benzodiazepine binding site, and enhances the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability. The molecular targets and pathways involved include the synaptic and extrasynaptic GABA-A receptors, which play a crucial role in maintaining the balance between excitation and inhibition in the brain .
類似化合物との比較
3-epi-Ganaxolone is compared with other similar compounds, such as:
Allopregnanolone: A naturally occurring neurosteroid with similar GABA-A receptor modulatory effects.
Ganaxolone: The parent compound, which is also a synthetic neuroactive steroid with therapeutic potential.
Bretazenil: A partial agonist of the GABA-A receptor with anxiolytic and anticonvulsant properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. Its 3-beta methyl substitution enhances its oral bioavailability and therapeutic potential .
特性
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-PVFHHWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@](C4)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


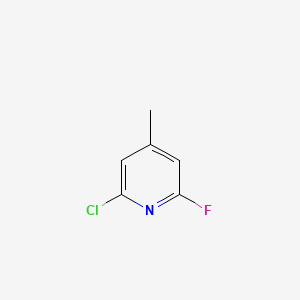
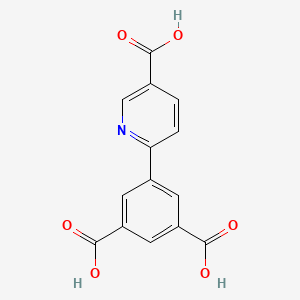
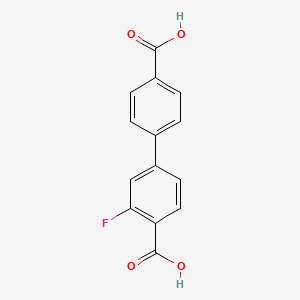
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3320755.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)
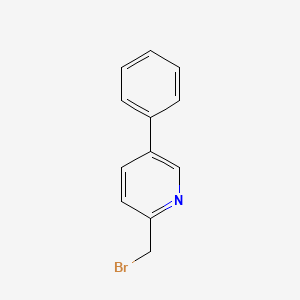
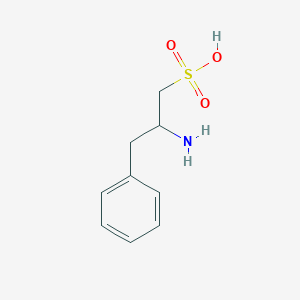
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)
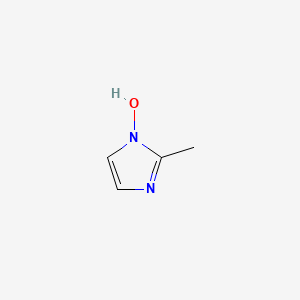
![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)
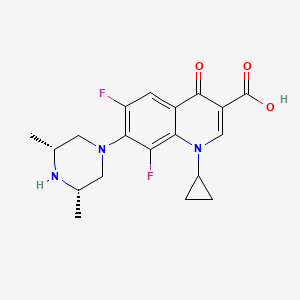
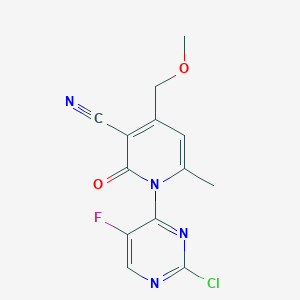
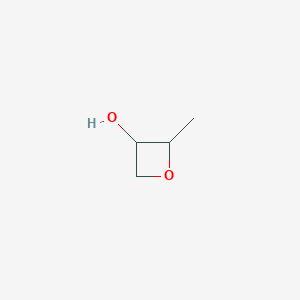
![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)
